2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide
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Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O3S and its molecular weight is 467.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for Antitumor Activities
Research has shown that derivatives bearing different heterocyclic ring systems synthesized using structures related to benzothiadiazine have been evaluated for their potential antitumor activity. For instance, compounds synthesized from 2-(4-aminophenyl)benzothiazole structure, when screened against human tumor cell lines, showed considerable anticancer activity against some cancer cell lines, highlighting the potential of these compounds in cancer treatment L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.
Metabolic Pathways
The metabolism of chloroacetamide herbicides and their implications for human and rat liver microsomes have been investigated, providing insights into how these compounds are processed by the liver. This research is crucial for understanding the safety and efficacy of related compounds in agricultural settings, although it might not directly relate to the exact compound S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000.
Antioxidant Properties
Novel N-substituted benzyl/phenyl derivatives based on the pyrazolobenzothiazine ring system have been synthesized and evaluated for their antioxidant activities. These compounds were found to possess moderate to significant radical scavenging activity, suggesting their potential use in designing more potent biologically active compounds with antioxidant properties Matloob Ahmad, H. Siddiqui, J. Gardiner, M. Parvez, Sana Aslam, 2012.
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-3-27(20-11-7-8-17(2)14-20)23(29)16-28-26-24(18-9-5-4-6-10-18)21-15-19(25)12-13-22(21)32(28,30)31/h4-15H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYPUSIDEZBJFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.